6-Methyl-3-oxoheptanenitrile
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Overview
Description
6-Methyl-3-oxoheptanenitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its molecular structure.
Preparation Methods
The synthesis of 6-Methyl-3-oxoheptanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 6-methylheptanenitrile with an oxidizing agent to introduce the ketone group at the third carbon position. The reaction conditions typically involve the use of a suitable solvent and a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-Methyl-3-oxoheptanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 6-methyl-3-hydroxyheptanenitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methyl-3-oxoheptanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Methyl-3-oxoheptanenitrile exerts its effects involves its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations, including reduction and oxidation. These reactions enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
6-Methyl-3-oxoheptanenitrile can be compared with other similar compounds, such as:
3-Oxoheptanenitrile: Lacks the methyl group at the sixth position, resulting in different reactivity and properties.
6-Methyl-2-oxoheptanenitrile: The ketone group is at the second position, leading to variations in chemical behavior.
6-Methyl-3-oxohexanenitrile: Has a shorter carbon chain, affecting its physical and chemical properties. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and applications.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-methyl-3-oxoheptanenitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2)3-4-8(10)5-6-9/h7H,3-5H2,1-2H3 |
InChI Key |
BUPRCEKJTFLQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CC#N |
Origin of Product |
United States |
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